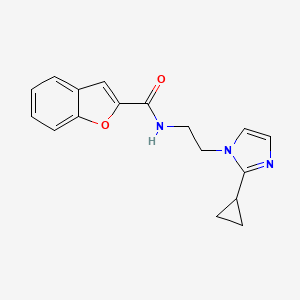![molecular formula C9H15ClN4O2 B2510893 Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride CAS No. 2378503-63-8](/img/structure/B2510893.png)
Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride," is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce protected versions of triazole amino acids with complete regiocontrol . Another approach for synthesizing methyl triazole derivatives includes the reaction of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride to yield acetylated products, which are then studied using techniques such as HPLC and NMR spectroscopy . Additionally, solid-phase synthesis methods have been described for the preparation of 3-amino-1,2,4-triazoles, which involve the reaction of resin-bound intermediates with hydrazines .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and is often studied using X-ray crystallography or spectroscopic methods. For instance, the crystal structure of a related compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, was determined by X-ray analysis, providing insights into bond distances and angles within the molecule . These structural analyses are crucial for understanding the reactivity and potential interactions of triazole derivatives with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation, which can proceed fully regioselectively under certain conditions . The Dimroth rearrangement is another reaction that can occur in triazole compounds, where the amino group can lead to ring opening and the formation of isomers . The reactivity of triazole derivatives is influenced by the substituents on the triazole ring, which can be manipulated to achieve desired chemical properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy are employed to study these properties . The understanding of these properties is essential for the development of triazole-based compounds as pharmaceuticals or other functional materials.
Aplicaciones Científicas De Investigación
1. Chemistry of Monocyclic 1,2,3-Triazoles
- Chemistry and Synthesis : Monocyclic 1,2,3-triazoles, including compounds similar to the one , have been extensively studied for their methods of synthesis and chemical reactions. These compounds show potential as light stabilizers, optical brightening agents, and as precursors for azapurines and similar heterocyclic systems, which have potential applications in cancer treatment (Gilchrist & Gymer, 1974).
2. Synthesis of Cycloalkanecarboxylic Acids
- Application in Synthesis : Trichloroacetimidates, a class related to the compound , have been used in stereoselective intramolecular conjugate addition reactions to produce oxazolines. These lead to 2-amino-3-hydroxycycloalkanecarboxylic acids and derivatives, which have implications in organic synthesis and pharmaceutical development (Matsushima & Kino, 2009).
3. Properties of N-acetylated Derivatives
- Structural and Spectroscopic Characteristics : N-acetylated derivatives of related triazole compounds have been studied for their spectroscopic, structural, and conformational characteristics. These studies provide insights into the molecular behavior of such compounds, which can be critical in the development of new materials and drugs (Dzygiel et al., 2004).
4. Synthesis of Novel Heterocycles
- Anti-Tumor Agents : Research has been conducted on the synthesis of novel heterocycles, including triazines and triazepines, derived from similar triazole intermediates. These compounds have shown potential as anti-tumor agents, highlighting the role of triazole derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-5-13(12-11-8)4-6-2-7(10)3-6;/h5-7H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQMEZPQXHRMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)



![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)
![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)
![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)